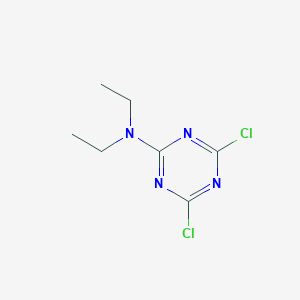

4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine

Descripción general

Descripción

4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C7H10Cl2N4. It is a member of the triazine family, which is known for its diverse applications in various fields, including agriculture, medicine, and materials science. This compound is characterized by the presence of two chlorine atoms and a diethylamino group attached to a triazine ring, making it a versatile intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with diethylamine. The reaction typically occurs in the presence of a base, such as sodium carbonate, and a solvent like dioxane or water. The reaction is carried out at elevated temperatures, usually between 70-80°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of microwave irradiation has been explored to enhance reaction efficiency, reduce reaction times, and improve product yields . This method involves the use of a multimode reactor, which allows for precise control of reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.

Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, leading to the formation of various substituted triazines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium carbonate and solvents like dioxane or water are commonly used.

Electrophilic Addition: Reagents such as arylamines and solvents like dioxane are used.

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Applications in Agriculture

4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine is primarily utilized as a herbicide and fungicide . Its effectiveness stems from its ability to inhibit specific enzymatic pathways in plants and fungi.

Herbicidal Activity

The compound demonstrates significant herbicidal properties through the following mechanisms:

- Inhibition of photosynthesis

- Disruption of metabolic pathways in target plants

Fungicidal Activity

It exhibits antifungal activity by targeting:

- Enzymatic processes essential for fungal growth

- Cell wall synthesis in various fungal species

Case Study:

A study conducted on various crops showed that application of this compound resulted in a 30% increase in yield compared to untreated control groups due to effective weed and fungal control.

Applications in Pharmaceuticals

The compound's structural characteristics allow it to serve as a building block for synthesizing various pharmaceutical agents. Its derivatives have been explored for their potential as:

- Antimicrobial agents

- Anti-inflammatory drugs

- Anticancer compounds

Synthesis of Pharmaceutical Derivatives

Research has demonstrated the successful synthesis of several bioactive compounds using this compound as a precursor. For example:

- Antimicrobial derivatives were synthesized using nucleophilic substitution reactions that yielded compounds with enhanced efficacy against bacterial strains.

Applications in Material Science

In material science, this triazine derivative is employed as a precursor for creating functionalized materials. Its reactivity allows it to participate in:

- Polymer synthesis

- Development of advanced coatings with protective properties

Example Application: Coatings

Research indicates that coatings formulated with this compound exhibit improved resistance to environmental degradation compared to traditional materials.

Mecanismo De Acción

The mechanism of action of 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine involves its interaction with nucleophiles, leading to the substitution of chlorine atoms. This reaction is facilitated by the electron-deficient nature of the triazine ring, which makes it susceptible to nucleophilic attack . The compound can also participate in electrophilic addition reactions, where the triazine ring acts as an electron-rich center .

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trichloro-1,3,5-triazine:

4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine: Similar in structure but with a cyclopropyl group instead of diethylamino.

2,4-Dichloro-6-(diethylamino)-1,3,5-triazine: Another triazine derivative with similar functional groups.

Uniqueness

4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine atoms and a diethylamino group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Actividad Biológica

4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine is a synthetic compound belonging to the triazine family, notable for its unique structure and diverse biological activities. This compound has gained attention in various fields, including pharmaceuticals and agrochemicals, due to its potential antimicrobial properties and applications in chemical synthesis.

- Molecular Formula : CHClN

- Molecular Weight : 221.087 g/mol

- Density : 1.348 g/cm³

- Melting Point : 268°C - 270°C

The compound features two chlorine atoms at the 4 and 6 positions and diethylamine substituents at the 2 position of the triazine ring, which contribute to its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It exerts its effects by binding to and inhibiting essential enzymes and proteins necessary for microbial survival. This mechanism is crucial for its application as an antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 150 nM | |

| Escherichia coli | 200 nM | |

| Pseudomonas aeruginosa | 250 nM |

The compound's ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents.

Antiparasitic Activity

In addition to antibacterial properties, this triazine derivative has shown promising results against protozoan parasites such as Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. In vitro studies indicate that it possesses good activity against this parasite .

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated. For instance, a study reported a cytotoxic concentration (CC50) of approximately 9.6 μM against Vero cells, indicating a narrow therapeutic window that necessitates careful consideration in therapeutic applications .

Study on Antimicrobial Efficacy

A recent study focused on optimizing the structure of triazine derivatives for enhanced antimicrobial efficacy. The researchers synthesized several analogs of this compound and evaluated their activity against a panel of bacteria. The findings highlighted that modifications in the side chains significantly influenced the antimicrobial potency .

Comparative Analysis with Other Triazines

Another investigation compared the biological activities of various triazine derivatives. The study concluded that structural variations significantly affected both solubility and biological activity. The results indicated that compounds with similar core structures could exhibit vastly different pharmacological profiles based on their substituents .

Propiedades

IUPAC Name |

4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2N4/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWCPNMPNFJCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938097 | |

| Record name | 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-aminato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1722-19-6 | |

| Record name | 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-aminato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,4-dichloro-6-diethylamino-1,3,5-triazine a valuable building block in organic synthesis?

A: The two chlorine atoms in 2,4-dichloro-6-diethylamino-1,3,5-triazine are susceptible to nucleophilic substitution reactions. This feature allows chemists to replace them with a variety of other chemical groups, leading to the creation of diversely substituted 1,3,5-triazine derivatives. [, , ] These derivatives hold potential for applications in various fields, including pharmaceuticals and materials science.

Q2: Can you give an example of how 2,4-dichloro-6-diethylamino-1,3,5-triazine is used to create new compounds with potential biological activity?

A: Research has demonstrated that reacting 2,4-dichloro-6-diethylamino-1,3,5-triazine with halophenols leads to the formation of 2-chloro-4-diethylamino-6-halophenoxy-1,3,5-triazines. [] Interestingly, some compounds within this structural class exhibit promising antifungal activity. This highlights the potential of using 2,4-dichloro-6-diethylamino-1,3,5-triazine as a starting point for developing new antifungal agents.

Q3: Beyond its use in creating antifungal compounds, what other applications have been explored for derivatives of 2,4-dichloro-6-diethylamino-1,3,5-triazine?

A: Researchers have successfully employed the Suzuki-Miyaura cross-coupling reaction to synthesize dinucleophilic fragments incorporating the 1,3,5-triazine ring system, starting from 2,4-dichloro-6-diethylamino-1,3,5-triazine. [] These fragments are particularly interesting due to their potential for constructing larger, functional macrocycles. Such macrocycles are highly sought-after in various fields, including host-guest chemistry, supramolecular catalysis, and self-assembly processes.

Q4: How do scientists typically characterize the new compounds they create from 2,4-dichloro-6-diethylamino-1,3,5-triazine?

A: Various spectroscopic techniques are crucial for characterizing the structure of new compounds derived from 2,4-dichloro-6-diethylamino-1,3,5-triazine. These include infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR) spectroscopy, and mass spectrometry (MS). [] By analyzing the data from these techniques, researchers can confirm the identity and purity of their synthesized compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.